molecular formula C27H26N2O3S B11419121 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11419121
M. Wt: 458.6 g/mol
InChI Key: GYZFQYXGIFWJDO-UHFFFAOYSA-N
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Description

2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a cyclopentathiophene ring, and an acetamido group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran ring, followed by the introduction of the acetamido group. The cyclopentathiophene ring is then constructed through a series of cyclization reactions. The final step involves the coupling of the benzofuran and cyclopentathiophene moieties under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDE, share structural similarities and may exhibit similar biological activities.

    Cyclopentathiophene Derivatives: Compounds with the cyclopentathiophene ring, such as 4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE, also share structural features and may have related applications.

Uniqueness

2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to the combination of the benzofuran and cyclopentathiophene rings, along with the acetamido and phenylethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of multiple functional groups allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C27H26N2O3S/c1-17-10-11-20-19(16-32-22(20)14-17)15-24(30)29-27-25(21-8-5-9-23(21)33-27)26(31)28-13-12-18-6-3-2-4-7-18/h2-4,6-7,10-11,14,16H,5,8-9,12-13,15H2,1H3,(H,28,31)(H,29,30)

InChI Key

GYZFQYXGIFWJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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